molecular formula C4H9ClN4 B6268855 3-azidopyrrolidine hydrochloride CAS No. 1909318-65-5

3-azidopyrrolidine hydrochloride

Cat. No.: B6268855
CAS No.: 1909318-65-5
M. Wt: 148.6
InChI Key:
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Description

3-azidopyrrolidine hydrochloride: is a chemical compound with the molecular formula C4H9ClN4 and a molecular weight of 148.59 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains an azide group at the third position

Scientific Research Applications

Chemistry:

3-azidopyrrolidine hydrochloride is used as a building block in organic synthesis

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. The azide group can be converted to other functional groups, enabling the design of molecules with therapeutic properties.

Industry:

The compound is used in the development of materials with specific properties, such as polymers and coatings. Its reactivity makes it valuable in the synthesis of specialty chemicals.

Safety and Hazards

Based on the safety data sheet of a similar compound, pyrrolidine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

Pyrrolidine compounds have attracted considerable attention in recent years due to their unique properties and potential applications in drug discovery . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-azidopyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

3-azidopyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., dimethylformamide).

    Cycloaddition: Copper(I) catalysts, solvents like ethanol or water.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C).

Major Products:

    Triazoles: Formed through cycloaddition reactions.

    Aminopyrrolidines: Formed through reduction of the azide group.

Mechanism of Action

The mechanism of action of 3-azidopyrrolidine hydrochloride depends on its chemical transformations. For instance, when used in click chemistry, the azide group undergoes cycloaddition to form triazoles, which can interact with biological targets. The specific molecular targets and pathways involved vary based on the final product formed from the compound .

Comparison with Similar Compounds

    3-aminopyrrolidine hydrochloride: Similar structure but with an amine group instead of an azide.

    3-bromopyrrolidine hydrochloride: Contains a bromine atom at the third position.

    3-hydroxypyrrolidine hydrochloride: Contains a hydroxyl group at the third position.

Uniqueness:

3-azidopyrrolidine hydrochloride is unique due to the presence of the azide group, which imparts distinct reactivity compared to other derivatives. The azide group enables cycloaddition reactions, making it a valuable intermediate in the synthesis of triazoles and other nitrogen-containing heterocycles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-azidopyrrolidine hydrochloride involves the conversion of pyrrolidine to 3-azidopyrrolidine, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Sodium azide", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with sodium azide in diethyl ether to form 3-azidopyrrolidine.", "Step 2: The crude 3-azidopyrrolidine is dissolved in hydrochloric acid and the resulting solution is stirred at room temperature for several hours.", "Step 3: The solution is then filtered and the solid product is washed with diethyl ether and dried under vacuum.", "Step 4: The product is then dissolved in hydrochloric acid and the resulting solution is evaporated to dryness to yield 3-azidopyrrolidine hydrochloride." ] }

CAS No.

1909318-65-5

Molecular Formula

C4H9ClN4

Molecular Weight

148.6

Purity

95

Origin of Product

United States

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